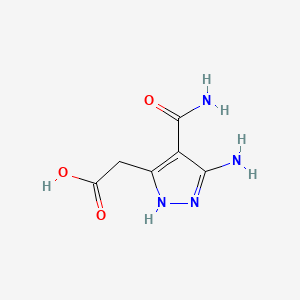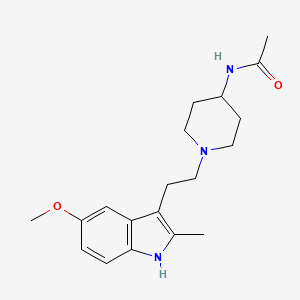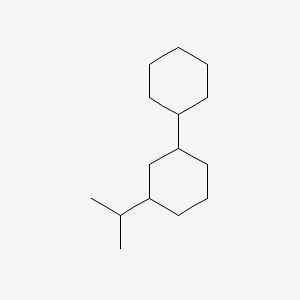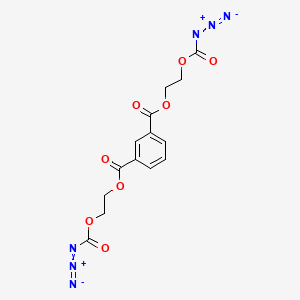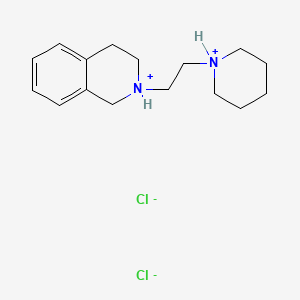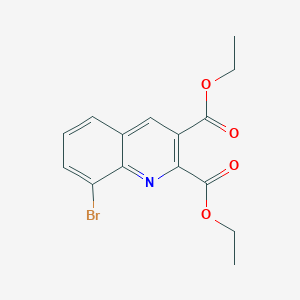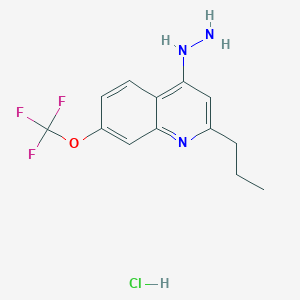
4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride is a heterocyclic organic compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.7259096 g/mol . This compound is known for its unique chemical structure, which includes a hydrazino group, a propyl chain, and a trifluoromethoxy group attached to a quinoline ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethoxy reagents under specific reaction conditions.
Addition of the Propyl Chain: The propyl chain is added through alkylation reactions.
Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine or its derivatives.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques .
化学反応の分析
4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Condensation: The hydrazino group can participate in condensation reactions to form hydrazones or hydrazides.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
類似化合物との比較
4-Hydrazino-2-propyl-7-trifluoromethoxyquinoline Hydrochloride can be compared with other similar compounds, such as:
4-Hydrazino-2-propyl-7-methoxyquinoline Hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-Hydrazino-2-propyl-7-chloroquinoline Hydrochloride: Similar structure but with a chloro group instead of a trifluoromethoxy group.
4-Hydrazino-2-propyl-7-fluoroquinoline Hydrochloride: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C13H15ClF3N3O |
|---|---|
分子量 |
321.72 g/mol |
IUPAC名 |
[2-propyl-7-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14F3N3O.ClH/c1-2-3-8-6-12(19-17)10-5-4-9(7-11(10)18-8)20-13(14,15)16;/h4-7H,2-3,17H2,1H3,(H,18,19);1H |
InChIキー |
XIWCMXXCRVXNDT-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


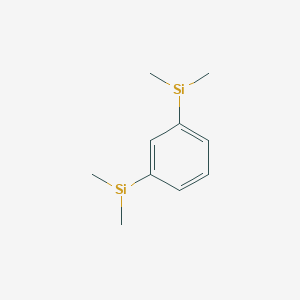
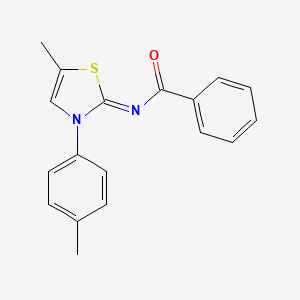
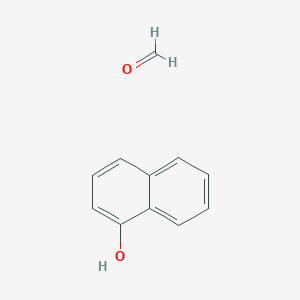
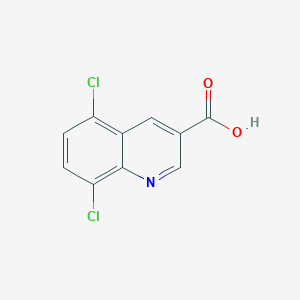

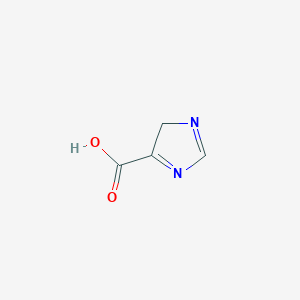
![1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-](/img/structure/B13741718.png)
